
3-Hydroxy-3-(m-tolyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(m-tolyl)propanoic acid is an organic compound that features both hydroxyl and carboxyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the m-tolyl group (a methyl-substituted phenyl group) adds to its chemical reactivity and potential utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(m-tolyl)propanoic acid can be achieved through several methods. One common approach involves the aldol condensation of m-tolualdehyde with malonic acid, followed by decarboxylation and hydrolysis. The reaction conditions typically include:
Aldol Condensation: This step requires a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Decarboxylation: Heating the intermediate product to induce the loss of carbon dioxide.
Hydrolysis: Acidic or basic hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Biocatalysis: Utilizing enzymes to catalyze the reaction under mild conditions, which can be more environmentally friendly.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
3-Hydroxy-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3-oxo-3-(m-tolyl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(m-tolyl)propanol.
Substitution: Formation of nitro or halogen-substituted derivatives.
科学的研究の応用
3-Hydroxy-3-(m-tolyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-Hydroxy-3-(m-tolyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
3-Hydroxypropanoic acid: Lacks the m-tolyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-3-(p-tolyl)propanoic acid: Similar structure but with the methyl group in the para position, which can influence its reactivity and properties.
Uniqueness
3-Hydroxy-3-(m-tolyl)propanoic acid is unique due to the presence of the m-tolyl group, which enhances its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various fields.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
3-hydroxy-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
InChIキー |
TTXQMIYGIMBGQT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


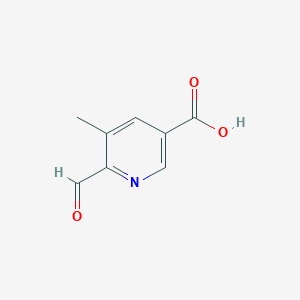
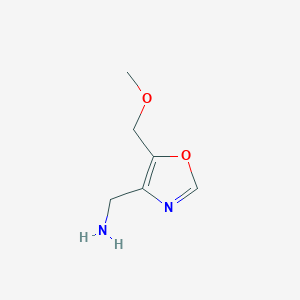
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
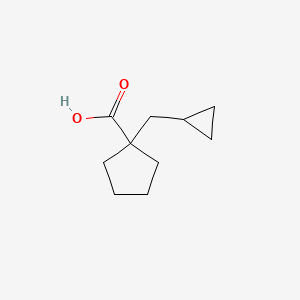
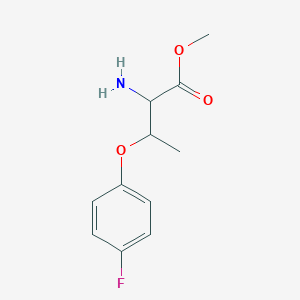
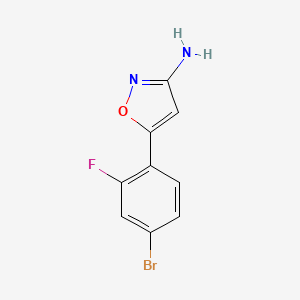






![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
